Ethyl 4-bromoisoquinoline-1-carboxylate
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Overview
Description
Ethyl 4-bromoisoquinoline-1-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromoisoquinoline-1-carboxylate typically involves the bromination of isoquinoline derivatives. One common method is the bromination of isoquinoline using bromine in the presence of a suitable solvent such as nitrobenzene . The reaction proceeds under heating conditions to yield 4-bromoisoquinoline, which can then be esterified with ethanol to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromoisoquinoline-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine in nitrobenzene.
Esterification: Ethanol in the presence of an acid catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products Formed
Substitution Products: Various substituted isoquinoline derivatives.
Oxidation Products: Oxidized isoquinoline derivatives.
Coupling Products: Complex organic molecules with extended conjugation.
Scientific Research Applications
Ethyl 4-bromoisoquinoline-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Material Science: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-bromoisoquinoline-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromoisoquinoline: Lacks the ester group, making it less reactive in certain esterification reactions.
Ethyl 6-bromoisoquinoline-1-carboxylate: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
Properties
Molecular Formula |
C12H10BrNO2 |
---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
ethyl 4-bromoisoquinoline-1-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-9-6-4-3-5-8(9)10(13)7-14-11/h3-7H,2H2,1H3 |
InChI Key |
XZMMTEITCDXZAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C2=CC=CC=C21)Br |
Origin of Product |
United States |
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